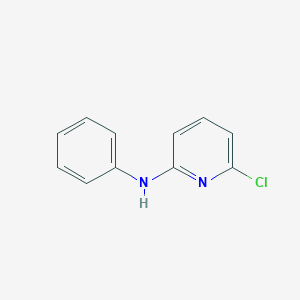
6-chloro-N-phenylpyridin-2-amine
Descripción general
Descripción
“6-chloro-N-phenylpyridin-2-amine” is a chemical compound with the molecular formula C11H9ClN2 . It has a molecular weight of 204.66 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of amines like “6-chloro-N-phenylpyridin-2-amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), is another method .Molecular Structure Analysis
The molecular structure of “6-chloro-N-phenylpyridin-2-amine” can be represented by the SMILES stringClC1=CN=CC(NC2=CC=CC=C2)=N1 . The InChI code for the compound is 1S/C10H8ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) . Chemical Reactions Analysis
Amines like “6-chloro-N-phenylpyridin-2-amine” can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
“6-chloro-N-phenylpyridin-2-amine” is a solid at 20°C . It should be stored under inert gas and in a refrigerator . The compound is air sensitive .Aplicaciones Científicas De Investigación
Interaction with Biogenic Amines
6-chloro-N-phenylpyridin-2-amine may interact with biogenic amines, which are crucial in various biological processes. For instance, a study delved into the depletion of cerebrospinal fluid biogenic amines and its relation to brain atrophy in patients with phenylketonuria, indicating the intricate relationship between synthetic compounds like 6-chloro-N-phenylpyridin-2-amine and natural biogenic substances (Pilotto et al., 2019).
Exposure and Metabolism Studies
Research indicates that humans are continually exposed to heterocyclic amines in food, and compounds like 6-chloro-N-phenylpyridin-2-amine may be part of this exposure, with metabolism studies highlighting how these compounds are processed in the human body. For instance, studies have analyzed the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers, shedding light on exposure levels and possible health implications (Ushiyama et al., 1991).
Influence on Cellular and Molecular Pathways
The chemical has been studied for its potential influence on cellular and molecular pathways, particularly in the context of cancer research. For example, research into the interaction of cytochrome P4501A2, SULT1A1, and NAT gene polymorphisms with smoking and dietary mutagen intake sheds light on how substances like 6-chloro-N-phenylpyridin-2-amine may interact with genetic factors to modify the risk of diseases such as pancreatic cancer (Suzuki et al., 2008).
Adduct Formation and Risk Assessment
The formation of macromolecular adducts and the assessment of related risks have been a significant focus in studies related to 6-chloro-N-phenylpyridin-2-amine. Investigations into adduct formation and metabolism at low doses in humans and rodents provide crucial insights into the compound’s biological interactions and potential health risks (Turteltaub et al., 1999).
Safety And Hazards
The compound is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Propiedades
IUPAC Name |
6-chloro-N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCAJAOOPOKGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696424 | |
| Record name | 6-Chloro-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-phenylpyridin-2-amine | |
CAS RN |
854889-12-6 | |
| Record name | 6-Chloro-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

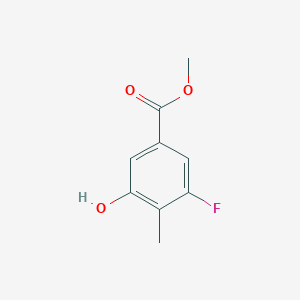
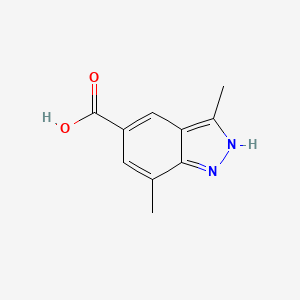
![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)
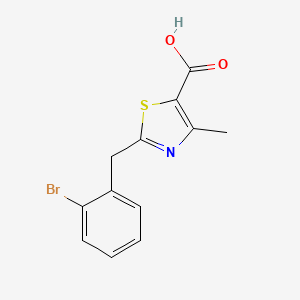
![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)

![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
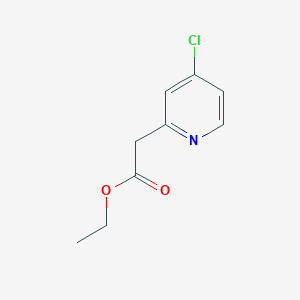
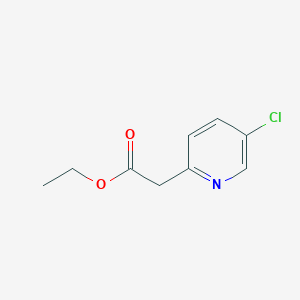
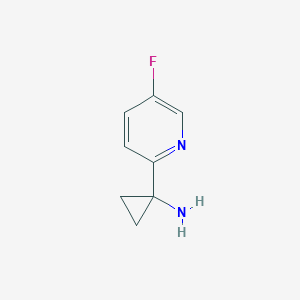

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)